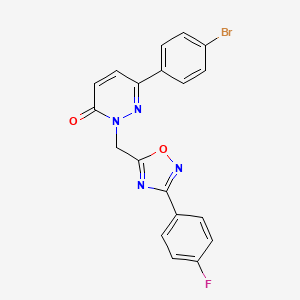
6-(4-bromophenyl)-2-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-bromophenyl)-2-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H12BrFN4O2 and its molecular weight is 427.233. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 6-(4-bromophenyl)-2-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is a novel pyridazinone derivative that has garnered attention for its potential biological activities. Pyridazinones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is C18H15BrFN4O with a molecular weight of approximately 396.25 g/mol. The compound features a complex structure that includes a pyridazinone core, a bromophenyl group, and an oxadiazole moiety, which may contribute to its biological activities.
Antimicrobial Activity
Research has demonstrated that pyridazinone derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds with similar structures can inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) of related compounds was compared to standard antibiotics like ciprofloxacin and ketoconazole, showcasing promising results in inhibiting microbial strains .
Anti-inflammatory Activity
Pyridazinones have been reported to possess anti-inflammatory properties. A study highlighted the ability of certain pyridazinone derivatives to inhibit interleukin-1 beta (IL-1β) production in HL-60 cells stimulated with lipopolysaccharide. This suggests a mechanism through which these compounds can modulate inflammatory responses .
Anticancer Activity
Emerging evidence points to the anticancer potential of pyridazinone derivatives. In vitro studies have shown that some derivatives can induce apoptosis in cancer cell lines. The presence of halogenated phenyl groups is often associated with enhanced cytotoxicity against various cancer types .
Case Studies and Research Findings
The biological activities of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit phosphodiesterases (PDEs), which play a crucial role in various signaling pathways related to inflammation and cell proliferation.
- Modulation of Cytokine Production : The inhibition of cytokines such as IL-1β suggests potential applications in treating inflammatory diseases.
- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells indicates a mechanism for anticancer activity.
Properties
IUPAC Name |
6-(4-bromophenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrFN4O2/c20-14-5-1-12(2-6-14)16-9-10-18(26)25(23-16)11-17-22-19(24-27-17)13-3-7-15(21)8-4-13/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTQGQKFURISNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














